Ardisicrenoside B
Description
Ardisicrenoside B is a triterpenoid saponin primarily isolated from the roots of Ardisia crenata (朱砂根), a plant used in traditional Chinese and Zhuang medicine for its antitumor properties . Structurally, it belongs to the oleanane-type triterpenoid saponins, characterized by a 13β,28-epoxy bridge and hydroxyl groups at positions 3β, 16α, and 30 . Its molecular formula is C47H78O18, with a glycosylation pattern involving β-D-xylopyranosyl and β-D-glucopyranosyl units linked to the aglycone cyclamiretin A . This compound exhibits potent cytotoxic activity against multiple cancer cell lines, including NCI-H460 (lung), MCF-7 (breast), and HepG2 (liver), with IC50 values ranging from 5.40 to 16.27 μM .
Properties
Molecular Formula |
C52H86O22 |
|---|---|
Molecular Weight |
1063.2 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-2-[[(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-2-hydroxy-20-(hydroxymethyl)-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C52H86O22/c1-46(2)27-7-11-49(5)28(8-12-52-29-15-47(3,21-55)13-14-51(29,22-68-52)30(57)16-50(49,52)6)48(27,4)10-9-31(46)72-44-40(74-43-39(65)36(62)33(59)24(17-53)69-43)35(61)26(20-67-44)71-45-41(37(63)34(60)25(18-54)70-45)73-42-38(64)32(58)23(56)19-66-42/h23-45,53-65H,7-22H2,1-6H3/t23-,24-,25-,26+,27+,28-,29-,30-,31+,32+,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,44+,45+,47+,48+,49-,50+,51-,52+/m1/s1 |
InChI Key |
RDBUKNALARTFFW-VKKSEJOZSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)CCC89C3(CC(C1(C8CC(CC1)(C)CO)CO9)O)C)C)C |
Isomeric SMILES |
C[C@@]1(CC[C@@]23CO[C@]4([C@@H]2C1)CC[C@@H]5[C@]6(CC[C@@H](C([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)CO |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)CCC89C3(CC(C1(C8CC(CC1)(C)CO)CO9)O)C)C)C |
Synonyms |
3-O-(xylopyranosyl-1-2-(glucopyranosyl-1-4-(glucopyranosyl-1-2)arabinopyranosyl))-13,28-epoxy-16,30-oleananediol ardisicrenoside B |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of this compound and Analogues
Key Observations :
- Sugar Chain Diversity: this compound uniquely incorporates β-D-xylopyranosyl, distinguishing it from Ardisicrenoside A (α-L-rhamnopyranosyl) and Ardisiacrispin A (simpler glucosyl-arabinosyl chain) .
- Aglycone Modifications: Ardisiacrispin A lacks the 13β,28-epoxy bridge but includes a carboxylic acid at C-30, reducing its cytotoxicity compared to this compound .
Cytotoxic Activity Comparison
Table 2: IC50 Values (μM) of this compound and Analogues
*Data for Ardipusilloside I spans multiple cell lines (e.g., U251MG, A549) with higher potency due to broader glycosylation and a 16α-hydroxyl group .
Key Findings :
- Superior Neuroactivity: this compound shows the lowest IC50 against SF-268 neurocarcinoma (5.40 μM), outperforming Ardisicrenoside I (9.04 μM) and A (11.34 μM) .
- Limited Efficacy in Breast Cancer: Ardisicrenoside Q has the highest IC50 against MCF-7 (23.86 μM), suggesting that additional glucosyl units may reduce bioavailability .
Pharmacological Mechanisms
- Apoptosis Induction: this compound triggers caspase-3 activation in HepG2 cells, a mechanism shared with Ardisiacrispin A but absent in less active analogues like Ardisicrenoside Q .
- Structural Determinants: The 13β,28-epoxy bridge enhances membrane permeability, while β-D-xylopyranosyl improves target binding affinity compared to α-L-rhamnopyranosyl in Ardisicrenoside A .
Q & A
Q. What is the chemical structure of Ardisicrenoside B, and from which natural source is it primarily isolated?
this compound (C₅₃H₈₆O₂₂, molecular weight 1075.3) is a triterpenoid saponin characterized by a sugar moiety linked to a hydrophobic aglycone. It is predominantly isolated from the roots of Ardisia crenata Sims (commonly known as coralberry), a plant used in traditional medicine. Structural elucidation relies on NMR (1D and 2D) and mass spectrometry, with key functional groups identified via HMBC and TOCSY correlations .
Q. What analytical methods are validated for quantifying this compound in plant extracts?
High-performance liquid chromatography coupled with UV detection (HPLC-UV) is widely used. For example, a validated method for Ardisia crenata extracts showed this compound content exceeding 7% in most samples, with regional variations (e.g., 12.85% in Longli, China). Method optimization includes column selection (C18), mobile phase gradients (acetonitrile/water), and calibration with reference standards .
Q. What pharmacological activities are associated with this compound based on preliminary studies?
this compound exhibits notable cytotoxicity against human cancer cell lines, particularly in colorectal and breast cancer models. Its bioactivity is attributed to triterpenoid scaffolds, which interact with cell membranes or intracellular targets to induce apoptosis. However, mechanisms remain under investigation .
Q. What protocols are recommended for isolating this compound from Ardisia crenata?
Isolation involves ethanol extraction followed by liquid-liquid partitioning (e.g., n-butanol/water). Further purification uses silica gel chromatography and preparative HPLC. Yield optimization requires attention to plant material age, extraction solvent polarity, and seasonal variability .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the cytotoxic effects of this compound?
- Cell Lines : Use established human cancer lines (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer) .
- Concentration Range : Test doses from 1–100 μM, with positive controls (e.g., cisplatin) and solvent controls.
- Assays : Employ MTT or SRB assays at 24–72 hours post-treatment. Include triplicates and statistical validation (ANOVA, p < 0.05) .
- Data Interpretation : Calculate IC₅₀ values and compare with structurally similar compounds (e.g., Ardisicrenoside A) to infer structure-activity relationships .
Q. How can discrepancies in reported cytotoxic activities of this compound be resolved?
Discrepancies may arise from:
- Cell Line Variability : Genetic drift or culture conditions (e.g., hypoxia vs. normoxia).
- Compound Purity : Ensure ≥95% purity via HPLC and NMR validation .
- Assay Sensitivity : Standardize protocols (e.g., incubation time, cell density) across labs. Cross-study comparisons require metadata on experimental conditions and adherence to reporting guidelines (e.g., MIAME for genomics) .
Q. What spectroscopic techniques are critical for unambiguous structural characterization of this compound?
- NMR : 1H and 13C NMR for backbone assignment; HSQC/HMBC for sugar linkage confirmation.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation; tandem MS for fragmentation patterns.
- Acid Hydrolysis : Identify monosaccharide composition via GC-MS after hydrolysis .
Q. How does geographical variation in Ardisia crenata affect this compound content, and how can this be addressed in studies?
Regional soil composition, climate, and harvest time influence saponin biosynthesis. To mitigate variability:
- Source Authentication : Use DNA barcoding or metabolomic fingerprinting.
- Standardized Cultivation : Grow plants in controlled environments (e.g., greenhouses).
- Batch Documentation : Record geographical origin and extraction parameters for reproducibility .
Q. What strategies ensure reproducibility in pharmacological studies of this compound?
- Detailed Protocols : Document extraction, purification, and assay conditions (e.g., solvent ratios, incubation times).
- Data Transparency : Share raw spectra, chromatograms, and statistical code as supplementary materials.
- Collaborative Validation : Replicate findings in independent labs using identical reference standards .
Q. How can researchers optimize extraction yields of this compound while minimizing co-extracted impurities?
- Solvent Selection : Test ethanol-water mixtures (70–90% ethanol) for polarity balance.
- Ultrasound-Assisted Extraction (UAE) : Enhances efficiency by disrupting plant cell walls.
- Countercurrent Chromatography (CCC) : Separates saponins from phenolics or alkaloids.
- Yield Monitoring : Use qNMR or LC-MS for real-time quantification during process optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
